![molecular formula C26H30O13 B183306 Neolicuroside CAS No. 120926-46-7](/img/structure/B183306.png)
Neolicuroside
Overview
Description
Neolicuroside, also known as Isoliquiritin apioside, is a chalcone glycoside structurally related to steroidal saponins . This bioactive plant metabolite is commonly derived from the roots of Glycyrrhiza Sp. plants and has demonstrated anti-inflammatory, anti-tussive, anti-tumor, antigenotoxic, anti-diabetic, and antioxidant properties .
Molecular Structure Analysis
Neolicuroside has an empirical formula of C26H30O13 and a molecular weight of 550.51 . The InChI code for Neolicuroside is 1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 .Physical And Chemical Properties Analysis
Neolicuroside is a solid substance with an assay of ≥85% (LC/MS-ELSD). It should be stored at a temperature of −20°C . It is a white powder, soluble in methanol, ethanol, DMSO, and other organic solvents .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Isoliquiritin apioside, focusing on its unique applications:
Anti-Metastatic and Anti-Angiogenic Abilities
Isoliquiritin apioside has demonstrated significant potential in inhibiting the metastasis and angiogenesis of malignant cancer cells and endothelial cells (ECs), without exhibiting cytotoxicity .
Inhibition of MMP9 Activity and MAPK/NF-κB Activation
The compound has been shown to significantly reduce PMA-induced MMP9 activity and suppress the activation of MAPK and NF-κB pathways, which are critical in the inflammatory response and cancer progression .
Neuroprotective Effects
Isoliquiritin apioside has been explored for its neuroprotective properties, particularly in inhibiting intracellular ROS generation and exerting antioxidative actions .
Anti-Inflammatory Properties
Research indicates that Isoliquiritin apioside possesses anti-inflammatory properties, which have been demonstrated through enzyme-linked immunosorbent assay (ELISA) and Western blot analysis .
Interaction with Receptors
In silico docking investigations have revealed that Isoliquiritin apioside can interact with active site residues at target receptors with low binding energies, suggesting potential applications in receptor-mediated pathways .
Effect on Tetanic Contraction and Genotoxicity
Isoliquiritin apioside has been effective in treating tetanic contraction and genotoxicity, although further research is needed to fully understand these effects .
Insights into Biosynthetic Pathways
Studies on the apiosylation reaction in the biosynthetic pathways of apiosides have provided insights into the bioactive natural products widely present in the plant kingdom .
Safety And Hazards
properties
IUPAC Name |
(E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMVZVPAYFZNBM-KVFWHIKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314302 | |
Record name | Isoliquiritin apioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoliquiritin apioside | |
CAS RN |
120926-46-7 | |
Record name | Isoliquiritin apioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120926-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neolicuroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120926467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoliquiritin apioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Neolicuroside contribute to the antioxidant activity of licorice extract in food emulsions?
A1: While the exact mechanism of action of Neolicuroside isn't fully elucidated, research suggests that it, along with other phenolic derivatives like liquiritin apioside, glabrene, and 18β-glycyrrhetic acid, plays a crucial role in the antioxidant activity of licorice extract within soybean oil-in-water emulsions. [] These compounds are believed to act by:
- Partitioning at the oil-water interface: This positioning allows them to effectively scavenge free radicals and inhibit lipid oxidation. []
- Synergistic action with pea protein hydrolysates (PPHs): When used in combination with PPHs, Neolicuroside contributes to the formation of a thick and compact interfacial membrane around oil droplets. This membrane acts as a barrier, further protecting the oil from oxidation. []
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